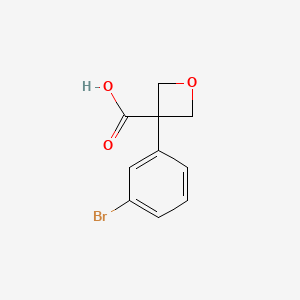

3-(3-Bromophenyl)oxetane-3-carboxylic acid

説明

3-(3-Bromophenyl)oxetane-3-carboxylic acid is a chemical compound with the molecular formula C10H9BrO3. It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, and agrochemicals .

Synthesis Analysis

The synthesis of oxetane-containing compounds has been a topic of interest in recent years. One method involves the formation of an oxetane motif from a corresponding carbonyl compound through the initial formation of an epoxide followed by ring opening . This method has been expanded to incorporate alkyl substituents that can be further manipulated to access a range of oxetane derivatives .Molecular Structure Analysis

The molecular structure of 3-(3-Bromophenyl)oxetane-3-carboxylic acid can be represented by the SMILES stringO=C(O)C1(C2=CC=C(Br)C=C2)COC1 . The molecular weight of this compound is 257.08 g/mol. Chemical Reactions Analysis

Oxetanes are known for their reactivity in the synthesis of complex molecules. They have been employed to improve drugs’ physicochemical properties . The oxetane motif can be accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening .科学的研究の応用

-

Medicinal Chemistry

- Oxetanes, including “3-(3-Bromophenyl)oxetane-3-carboxylic acid”, have been increasingly exploited in medicinal chemistry . They are used as stable motifs due to their influence on physicochemical properties and their propensity to undergo ring-opening reactions .

- The synthesis of new oxetane derivatives has been driven by these applications . Examples of the use of oxetanes in medicinal chemistry are reported, including a collation of oxetane derivatives appearing in recent patents for medicinal chemistry applications .

-

Organic Synthesis

-

Synthesis of Ester Isosteres

- Oxetanes and azetidines, including “3-(3-Bromophenyl)oxetane-3-carboxylic acid”, are used in the synthesis of ester isosteres . They are small, polar, and non-planar motifs that represent interesting surrogates for carbonyl-containing functional groups .

- A synthesis of 3,3-disubstituted oxetane- and azetidine-ethers has been reported, with comparisons made to the ester functional group . The tertiary benzylic alcohols of the 4-membered rings are selectively activated using Brønsted acid catalysis and reacted with simple alcohols to form the ethers and maintain the oxetane ring intact .

-

Natural Products

- Oxetanes are found in natural products . For example, Oxetin, which was isolated from a broth of Streptomyces sp. OM-2317, has antibacterial and herbicidal effects . It was reported to inhibit Bacillus subtilis and Piricularia oryzae in minimal media, as well as showing herbicidal activity, inhibiting glutamine synthetase from spinach leaves .

-

Nanotechnology

-

Polymers

-

Amyloid Beta Modulators

-

Antiviral Agents

-

Purinergic Receptor Antagonists

-

Phosphoinositide 3-Kinase Inhibitors

-

NK3 Receptor Antagonists

-

Orexin Receptor Antagonists

Safety And Hazards

The safety data sheet for a related compound, oxetane-3-carboxylic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as Acute Tox. 4 Oral - Eye Dam. . Personal protective equipment/face protection should be worn when handling this chemical .

将来の方向性

特性

IUPAC Name |

3-(3-bromophenyl)oxetane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO3/c11-8-3-1-2-7(4-8)10(9(12)13)5-14-6-10/h1-4H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CERXOJDJBZBHAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C2=CC(=CC=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Bromophenyl)oxetane-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(Chloromethyl)-1,3-thiazol-4-yl]pyridine hydrochloride](/img/structure/B1377723.png)

![1-{2-Bromo-5-methyl-[1,2,4]triazolo[3,2-b][1,3]oxazol-6-yl}ethan-1-one](/img/structure/B1377726.png)

![6-Bromo-8-hydrazinylimidazo[1,2-a]pyrazine](/img/structure/B1377727.png)

amine hydrochloride](/img/structure/B1377732.png)